Array ( [bid] => 14069316 ) Buy 2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole | 14225-81-1

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole

Catalog No.
S14628121
CAS No.
14225-81-1
M.F
C13H8ClFN2
M. Wt
246.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole

CAS Number

14225-81-1

Product Name

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole

IUPAC Name

2-(2-chloro-5-fluorophenyl)-1H-benzimidazole

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

InChI

InChI=1S/C13H8ClFN2/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)

InChI Key

VLFATAJMXVYYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)Cl

2-(2-Chloro-5-fluorophenyl)-1H-benzimidazole is a compound belonging to the class of benzimidazoles, which are heterocyclic aromatic organic compounds characterized by a bicyclic structure formed from the fusion of benzene and imidazole rings. The specific structure of this compound includes a benzimidazole core with a chloro and fluorine-substituted phenyl group at the 2-position, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is C13_{13}H8_{8}ClF N2_2 .

. These include:

  • Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine enhances the electrophilic nature of the compound, making it susceptible to further substitutions.
  • Nucleophilic Substitution: The nitrogen atoms in the benzimidazole ring can act as nucleophiles, allowing for substitutions at various positions.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduced forms depending on reaction conditions .

The biological activity of 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole has been investigated in various studies. It has shown potential in:

  • Antimicrobial Activity: Similar compounds have demonstrated activity against a range of microorganisms, suggesting that this benzimidazole derivative may also possess antifungal or antibacterial properties.
  • Anticancer Properties: Some benzimidazole derivatives are known for their ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways .
  • Enzyme Inhibition: This compound may inhibit specific enzymes involved in metabolic processes, thus affecting various biochemical pathways .

The synthesis of 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of o-phenylenediamine with appropriate substituted aromatic aldehydes or ketones under acidic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave radiation to promote the condensation reaction between an amine and a suitable electrophile .
  • Catalytic Hydrogenation: This approach can be employed to modify existing benzimidazole derivatives into more complex structures .

The applications of 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole span various fields:

  • Pharmaceuticals: It serves as a potential lead compound in drug development due to its biological activities.
  • Agriculture: Similar compounds are used as fungicides and herbicides, indicating potential utility in crop protection.
  • Material Science: Its unique luminescent properties may find applications in developing sensors or light-emitting devices .

Research on interaction studies has shown that 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole can interact with various biological targets:

  • Protein Binding: The compound may bind to specific proteins or enzymes, influencing their activity through non-covalent interactions such as hydrogen bonding and pi-stacking .
  • Cell Signaling Pathways: It may modulate key signaling pathways involved in cell growth and apoptosis, reflecting its potential as an anticancer agent .

Several compounds share structural similarities with 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Activities
2-(4-Fluorophenyl)-1H-benzimidazoleFluorine substitution on the para positionAntimicrobial and anticancer properties
2-(2-Chlorophenyl)-1H-benzimidazoleChlorine substitution at the ortho positionAntiviral activities
2-(5-Nitrophenyl)-1H-benzimidazoleNitro group at the meta positionPotential anti-inflammatory effects
1-Methyl-2-(4-methylphenyl)-1H-benzimidazoleMethyl substitution on the nitrogen atomEnhanced bioavailability

These compounds exhibit diverse biological activities due to variations in their substituent groups, which influence their reactivity and interaction profiles.

Conventional synthesis of 2-(2-chloro-5-fluorophenyl)-1H-benzimidazole relies on cyclocondensation reactions between o-phenylenediamine derivatives and appropriately substituted carbonyl compounds. A widely used method involves reacting 4,5-dichloro-1,2-phenylenediamine with 2-chloro-5-fluorobenzaldehyde under acidic conditions. For instance, heating methyl-4-formylbenzoate with sodium disulfite in dimethylformamide at elevated temperatures facilitates the formation of the benzimidazole core. The reaction typically proceeds via initial Schiff base formation, followed by cyclization under thermal or acidic conditions.

In another approach, cyanogen bromide serves as a cyclizing agent for 4,5-dichloro-1,2-phenylenediamine, yielding 2-amino-5,6-dichlorobenzimidazole intermediates. Subsequent diazotization with sodium nitrite in aqueous hydrobromic acid introduces bromine or iodine at position 2, enabling further functionalization. These methods achieve yields exceeding 90% when optimized, though regioselectivity challenges persist due to competing substitution patterns.

Reaction ComponentRole in CyclocondensationExample from Literature
o-Phenylenediamine derivativeNucleophilic amine donor4,5-dichloro-1,2-phenylenediamine
Carbonyl compoundElectrophilic coupling partner2-chloro-5-fluorobenzaldehyde
Acid catalystCyclization promoterHydrochloric acid

Novel One-Pot N-Arylamidoxime Cyclization Strategies

Recent advancements employ one-pot methodologies to streamline benzimidazole synthesis. A notable strategy involves N-arylamidoxime intermediates, where 2-chloro-5-fluorophenylamidoxime reacts with o-phenylenediamine in the presence of oxidative agents. This approach eliminates multi-step isolation processes, as demonstrated by microwave-assisted reactions that condense methyl-4-formylbenzoate with sodium disulfite and dimethylformamide at 240°C, followed by direct cyclization with 5-substituted-1,2-phenylenediamine.

Hydrazide derivatives further enable one-pot transformations. For example, 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide reacts with benzaldehyde derivatives in ethanol under reflux, catalyzed by acetic acid, to yield Schiff bases that spontaneously cyclize into the target benzimidazole. These methods reduce reaction times from hours to minutes while maintaining yields above 75%.

Catalytic Systems for Regioselective Benzimidazole Ring Formation

Regioselectivity in benzimidazole synthesis remains a critical challenge, particularly when introducing halogen substituents. Catalytic systems address this by directing substitution patterns:

  • Microwave Irradiation: Enhances reaction kinetics and selectivity by enabling rapid, uniform heating. For instance, microwave-assisted cyclocondensation at 240°C and 10 bar achieves complete conversion within 5 minutes, favoring 2-substitution over competing 4- or 5-position isomerization.
  • Trimethylsilyl Triflate (TMSOTf): Facilitates ribosylation in dichloroethane, critical for synthesizing nucleoside analogs of benzimidazoles. This catalyst promotes β-selectivity in glycosylation reactions, achieving >90% regiochemical purity.
  • Copper Bromide: Mediates Sandmeyer-type reactions for halogen introduction. Diazotized 2-amino-5,6-dichlorobenzimidazole decomposes in the presence of copper bromide to yield 2-bromo derivatives, essential for antiviral analogs.
CatalystFunctionRegioselective OutcomeYield (%)
Microwave irradiationAccelerates cyclization2-substitution dominance85–92
TMSOTfGlycosylation directorβ-anomer formation90–95
Copper bromideHalogenation mediatorBromine at position 278–82

Industrial-Scale Production Optimization Techniques

Scaling benzimidazole synthesis requires balancing efficiency, cost, and purity. Key industrial strategies include:

  • Continuous Flow Reactors: Microwave-assisted systems like the Anton-Paar Monowave 300 enable rapid heating/cooling cycles, reducing batch processing times by 70% compared to conventional methods.
  • Solvent Recycling: Ethanol and dimethylformamide are recovered via fractional distillation, lowering material costs by 40% in multi-ton productions.
  • Crystallization Optimization: Recrystallization from ethanol-water mixtures (3:1 v/v) removes byproducts, achieving >99% purity as verified by HPLC.

Process intensification techniques, such as integrating diazotization and cyclization steps into a single reactor, further enhance throughput. For example, sequential treatment of 2-amino-5,6-dichlorobenzimidazole with sodium nitrite and copper bromide in aqueous hydrobromic acid produces 2-bromo derivatives in 37% isolated yield at pilot-plant scale.

The electrophilic aromatic substitution behavior of halogenated benzimidazole precursors is fundamentally governed by the electronic effects imparted by chlorine and fluorine substituents [7] [8] [9]. The presence of both chlorine at the 2-position and fluorine at the 5-position creates a unique electronic environment that significantly influences reactivity patterns [10] [11]. These halogen substituents function as electron-withdrawing groups through both inductive and resonance mechanisms, substantially altering the electron density distribution within the aromatic system [8] [12].

The inductive effect of the 2-chloro-5-fluoro substitution pattern exhibits a cumulative electron-withdrawing character, with fluorine demonstrating stronger electronegativity compared to chlorine [8] [9]. This electronic perturbation results in decreased nucleophilicity of the aromatic ring, leading to deactivation toward electrophilic aromatic substitution reactions [7] [12]. The directing effects of these halogens follow established patterns, where chlorine typically exhibits ortho/para-directing behavior while fluorine demonstrates meta-directing characteristics [8] [9].

SubstituentElectronic EffectDirecting EffectReactivity OrderInductive Effect (σI)Resonance Effect (σR)
2-Chloro-5-fluoroElectron-withdrawing (combined)Meta-directingDeactivated (lowest)+0.51-0.18
2-ChloroElectron-withdrawing (moderate)Ortho/para-directingDeactivated (moderate)+0.23-0.23
5-FluoroElectron-withdrawing (strong)Meta-directingDeactivated (high)+0.06-0.07
UnsubstitutedNeutralN/AReference (highest)0.000.00

The reactivity of halogenated precursors toward nucleophilic attack is significantly diminished compared to unsubstituted analogues [10] [11]. Fluorine substituents, despite their strong electron-withdrawing nature, can participate in resonance donation through their lone pairs, creating a complex interplay between inductive withdrawal and resonance donation effects [13]. This dual electronic character influences the regioselectivity of subsequent cyclization reactions and determines the preferred reaction pathways [8] [13].

The kinetic studies reveal that the presence of electron-withdrawing halogens increases the activation energy required for electrophilic aromatic substitution processes [14] [15]. Temperature-dependent studies demonstrate that elevated reaction conditions are necessary to overcome these electronic barriers, with optimal temperatures ranging from 70-110°C for efficient conversion [14] [16]. The electronic effects of halogen substituents also influence the stability of carbocation intermediates formed during electrophilic aromatic substitution, with electron-withdrawing groups destabilizing positive charge development [7] [12].

Acid-Mediated Cyclization Pathways and Intermediate Characterization

The acid-mediated cyclization leading to 2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole formation involves multiple mechanistic pathways characterized by distinct intermediate species [1] [2] [6]. The initial step involves the condensation of ortho-phenylenediamine with the appropriately substituted benzaldehyde under acidic conditions, generating a series of identifiable intermediates [1] [3]. The reaction proceeds through a stepwise mechanism involving nucleophilic addition, dehydration, and intramolecular cyclization processes [2] [17].

The primary pathway initiates with the formation of an imine intermediate through nucleophilic attack of the primary amine group on the carbonyl carbon of the aldehyde [1] [4]. This step is facilitated by acid catalysis, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon [6] [17]. The resulting carbinolamine intermediate undergoes rapid dehydration to form the stable imine linkage, characterized by distinctive Nuclear Magnetic Resonance spectroscopic signatures [18] [19].

Reaction ConditionReaction Time (hours)Conversion Rate (%)Intermediate DetectedNMR Signal (δ ppm)
Room Temperature (25°C)24-4815-25N-formyl derivative8.2 (formyl H)
Moderate Heating (70°C)6-875-85Imine intermediate8.4-8.5 (N-H)
High Temperature (110°C)2-490-95Cyclized product12.5-13.0 (NH)
Solvent-free (70°C)0.1-0.595-99Direct cyclization7.1-8.2 (Ar-H)
Acidic Medium (pH 2-3)4-680-90Protonated intermediate8.4-8.5 (N-H)

The cyclization step involves intramolecular nucleophilic attack by the remaining primary amine group on the imine carbon, forming a six-membered ring intermediate [2] [6]. This process is significantly enhanced under acidic conditions, where protonation of the imine nitrogen increases its electrophilicity and facilitates ring closure [6] [17]. The intermediate dihydrobenzimidazoline species subsequently undergoes oxidative aromatization to yield the final benzimidazole product [1] [2].

Spectroscopic characterization of reaction intermediates provides crucial mechanistic insights [18] [19] [20]. Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for key functional groups throughout the reaction progression [18] [21]. The imine intermediate exhibits a distinctive proton signal at δ 8.4-8.5 ppm, corresponding to the newly formed carbon-nitrogen double bond [18] [19]. The final benzimidazole product displays a characteristic broad singlet at δ 12.5-13.0 ppm, attributable to the benzimidazole nitrogen-hydrogen proton [18] [21].

Compound/Intermediate1H NMR (δ ppm)13C NMR (δ ppm)MultiplicityIntegration
o-Phenylenediamine6.5-6.8 (NH2), 6.9-7.1 (Ar-H)142-145 (C-NH2), 115-128 (Ar-C)Broad singlet (NH2)2H (NH2), 4H (Ar-H)
N-Formyl intermediate8.2 (CHO), 7.0-7.5 (Ar-H)165 (CHO), 120-140 (Ar-C)Singlet (CHO)1H (CHO), Variable (Ar-H)
Imine intermediate8.4-8.5 (N-H), 7.2-8.0 (Ar-H)157 (C=N), 118-142 (Ar-C)Broad singlet (N-H)1H (N-H), Variable (Ar-H)
2-(2-Chloro-5-fluorophenyl)-1H-benzimidazole12.5 (NH), 7.1-8.2 (Ar-H)153 (C=N), 115-138 (Ar-C)Broad singlet (NH)1H (NH), Variable (Ar-H)
Benzimidazolium ion13.2 (NH+), 7.3-8.5 (Ar-H)160 (C=N+), 118-145 (Ar-C)Broad singlet (NH+)1H (NH+), Variable (Ar-H)

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the characteristic imine carbon appearing at δ 157 ppm and the benzimidazole carbon-2 position resonating at δ 153 ppm [18] [19]. The presence of halogen substituents introduces additional complexity to the spectroscopic analysis, with fluorine coupling effects observable in both proton and carbon spectra [20] [13].

The role of acid catalysis extends beyond simple protonation effects, involving the formation of specific protonated intermediates that facilitate subsequent transformations [2] [6]. Under strongly acidic conditions, the formation of benzimidazolium ion species becomes favorable, characterized by distinctive spectroscopic signatures and altered reactivity profiles [6] [17]. These cationic intermediates demonstrate enhanced electrophilicity and participate in unique reaction pathways not accessible under neutral conditions [2] [6].

Computational Modeling of Reaction Transition States

Computational analysis of the benzimidazole formation mechanism provides detailed insights into the energetic and structural characteristics of reaction transition states [22] [23] [20]. Density Functional Theory calculations employing the B3LYP functional with appropriate basis sets reveal the activation barriers and thermodynamic parameters governing each mechanistic step [22] [23]. The computational framework incorporates solvent effects through polarizable continuum models, accurately representing the experimental reaction conditions [23] [13].

The initial nucleophilic addition step exhibits an activation energy of approximately 25.3 kcal/mol, representing the rate-determining step in the overall transformation [23] [15]. The transition state structure reveals a partially formed carbon-nitrogen bond with a length of 2.1 Å, intermediate between the initial separated reactants (3.2 Å) and the final product (1.47 Å) [23] [20]. This geometric progression demonstrates the concerted nature of the bond formation process and provides insights into the reaction coordinate [23] [15].

ParameterInitial StateTransition StateFinal StateUnits
Activation Energy (ΔE‡)0.025.3-18.7kcal/mol
Enthalpy of Activation (ΔH‡)0.024.8-19.2kcal/mol
Entropy of Activation (ΔS‡)0.0-45.2-12.8cal/mol·K
Gibbs Free Energy (ΔG‡)0.038.3-15.4kcal/mol
Reaction Coordinate (IRC)-2.50.0+2.8amu·Å
Bond Length C-N (Å)3.22.11.47Å

The entropy of activation reveals a significant negative value (-45.2 cal/mol·K), indicating substantial ordering in the transition state structure [22] [23]. This entropic penalty reflects the geometric constraints imposed during the cyclization process and the loss of translational and rotational degrees of freedom [23] [15]. The Gibbs free energy of activation (38.3 kcal/mol) incorporates both enthalpic and entropic contributions, providing a comprehensive thermodynamic description of the reaction barrier [22] [23].

Frontier molecular orbital analysis reveals the electronic characteristics of the reaction participants [22] [20]. The Highest Occupied Molecular Orbital of the nucleophilic amine exhibits appropriate symmetry and energy for interaction with the Lowest Unoccupied Molecular Orbital of the electrophilic carbonyl carbon [22] [23]. The energy gap between these orbitals correlates with the observed activation barrier and provides insights into the electronic factors governing reactivity [22] [20].

The influence of halogen substituents on transition state energetics is pronounced [20] [13]. Electron-withdrawing groups stabilize the nucleophilic reactant through inductive effects but simultaneously destabilize the developing positive charge in the transition state [23] [13]. This dual effect results in complex reactivity patterns that deviate from simple electronic predictions [20] [13]. The computational analysis reveals that the 2-chloro-5-fluoro substitution pattern increases the activation barrier by approximately 3-5 kcal/mol compared to unsubstituted analogues [23] [13].

Intrinsic Reaction Coordinate calculations trace the complete reaction pathway from reactants to products, confirming the mechanistic proposals derived from experimental observations [23] [15]. The reaction coordinate analysis reveals a smooth energy profile without intermediate minima, supporting a concerted mechanism for the cyclization step [23] [15]. The computational results demonstrate excellent agreement with experimental kinetic data, validating the theoretical framework and providing confidence in the mechanistic interpretations [22] [23].

Receptor Tyrosine Kinase Inhibition

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole exhibits significant anticancer activity through multiple kinase inhibition pathways. Benzimidazole derivatives demonstrate potent inhibitory effects against key receptor tyrosine kinases involved in cancer progression [1] [2]. The compound specifically targets epidermal growth factor receptor and human epidermal growth factor receptor 2, which are markedly overexpressed in various cancer types [1]. The 2-aryl benzimidazole structure enables the compound to block receptor tyrosine kinase activity by reducing tyrosine phosphorylation and preventing downstream activation of phosphoinositide 3-kinase/protein kinase B and mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathways [1].

Molecular docking studies reveal that benzimidazole derivatives bind to the adenosine triphosphate-binding domain of target kinases through formation of multiple hydrogen bonds [3]. The chloro and fluoro substituents on the phenyl ring contribute to enhanced binding affinity by forming additional hydrophobic interactions with the kinase binding pocket [4]. Structure-activity relationship studies demonstrate that halogenated benzimidazole derivatives exhibit superior kinase inhibitory activity compared to non-halogenated analogs [5].

Cell Cycle Arrest and Apoptosis Induction

The anticancer mechanism of 2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole involves cell cycle arrest at the G2/M phase [6] [7]. This arrest is mediated through inhibition of cyclin-dependent kinase activity and upregulation of cell cycle checkpoint proteins [2]. The compound demonstrates ability to induce mitochondria-dependent intrinsic apoptotic cell death through upregulation of pro-apoptotic proteins including caspase-3 and Bax, while simultaneously downregulating anti-apoptotic Bcl-2 protein [5].

Research indicates that benzimidazole derivatives activate the c-Jun N-terminal kinase signaling pathway, leading to death receptor 5 upregulation and subsequent apoptosis induction [1]. The compound also promotes FOXO translocation from the cytoplasm into the nucleus, resulting in G1-phase cell cycle arrest and enhanced apoptotic response [1].

Topoisomerase I Inhibition

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole functions as a selective inhibitor of DNA topoisomerase I, an enzyme critical for DNA replication and transcription [8] [9]. The benzimidazole core structure enables differential binding to human and bacterial topoisomerase I enzymes, with the compound showing reversible binding to human topoisomerase I and irreversible binding to bacterial topoisomerase I [9]. This differential binding pattern contributes to the compound's selectivity profile and therapeutic potential.

Topoisomerase I inhibition leads to DNA damage accumulation and subsequent activation of DNA damage response pathways [10]. The compound demonstrates significant inhibitory activity against topoisomerase I with half-maximal inhibitory concentration values in the low micromolar range [10].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

Activity Against Methicillin-Resistant Staphylococcus aureus

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus, a critical nosocomial pathogen [11] [12]. Fluorinated benzimidazole derivatives demonstrate minimum inhibitory concentration values of 4 micrograms per milliliter against methicillin-resistant Staphylococcus aureus strains [13]. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with biofilm formation [13].

Structure-activity relationship analysis reveals that the presence of both chloro and fluoro substituents enhances antimicrobial potency compared to single halogen substitution [14]. The 2-chloro-5-fluorophenyl substitution pattern provides optimal balance between hydrophobic interactions and electronic effects necessary for bacterial target engagement [11].

Extended-Spectrum β-Lactamase Producing Bacteria

The compound demonstrates notable efficacy against extended-spectrum β-lactamase producing Gram-negative bacteria, particularly Escherichia coli strains [12]. Benzimidazole derivatives with chloro substitution show superior activity against extended-spectrum β-lactamase producing bacteria compared to standard antibiotics including ceftazidime and ciprofloxacin [12]. The antimicrobial mechanism involves binding to bacterial DNA and interference with replication processes [12].

Research indicates that halogenated benzimidazole derivatives exhibit enhanced membrane penetration properties, enabling effective antimicrobial activity against resistant bacterial strains [15]. The compound's ability to overcome resistance mechanisms makes it a promising candidate for treating multidrug-resistant infections [15].

Antifungal Activity and Ergosterol Biosynthesis Inhibition

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole demonstrates significant antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentration values ranging from 64 to 128 micrograms per milliliter [11]. The primary antifungal mechanism involves inhibition of ergosterol biosynthesis through targeting of cytochrome P450 enzyme lanosterol 14α-demethylase [11].

The compound interacts with heme iron in the active site of lanosterol 14α-demethylase, altering the enzyme's active site geometry and blocking the demethylation of lanosterol to ergosterol [11]. This inhibition destabilizes the fungal cell membrane and disrupts membrane fluidity and permeability, ultimately leading to fungal cell death [11].

PathogenMinimum Inhibitory Concentration (μg/mL)Reference Standard
Methicillin-resistant Staphylococcus aureus4Amikacin: 8
Extended-spectrum β-lactamase Escherichia coli8-16Ceftazidime: >32
Candida albicans64Ketoconazole: 8
Aspergillus niger64-128Ketoconazole: 8

In Silico Docking Studies with Therapeutic Protein Targets

Molecular Docking with Kinase Proteins

Computational molecular docking studies reveal that 2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole exhibits high binding affinity to multiple kinase protein targets [16] [17]. The compound demonstrates favorable docking scores with cyclin-dependent kinase 8 and estrogen receptor alpha, key targets in cancer therapy [16]. Molecular dynamics simulations confirm stable binding interactions and validate the compound's potential as a lead molecule for anticancer drug development [16].

The benzimidazole core forms hydrogen bonds with crucial amino acids in the kinase active site, while the halogenated phenyl ring establishes hydrophobic interactions with the binding pocket [17]. Docking analysis indicates that the compound binds to the adenosine triphosphate-binding domain of protein kinases CDK4/CycD1 and Aurora B with significant binding energy values [17].

Vascular Endothelial Growth Factor Receptor-2 Binding

In silico studies demonstrate that benzimidazole derivatives exhibit potent binding affinity to vascular endothelial growth factor receptor-2, a critical target for anti-angiogenic therapy [18]. The compound's benzimidazole moiety occupies the hinge region forming hydrogen bonds with Cys919, while the phenyl substituents interact with hydrophobic residues in the binding pocket [18]. Molecular docking scores indicate strong binding interactions comparable to established vascular endothelial growth factor receptor-2 inhibitors [18].

The halogenated phenyl ring enhances binding selectivity through specific interactions with amino acid residues Leu840, Val848, and Phe918 in the receptor binding site [18]. These interactions contribute to the compound's potential as a dual-target inhibitor with both anticancer and anti-angiogenic properties [18].

Fibroblast Growth Factor Receptor-1 Interactions

Computational analysis reveals significant binding affinity between 2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole and fibroblast growth factor receptor-1 [19] [6]. The benzimidazole nitrogen atom forms hydrogen bonds with the carbonyl group of Ala564, while additional interactions occur with Glu562 and Asp641 in the receptor active site [19]. These molecular interactions result in formation of a stable protein-ligand complex that competitively inhibits adenosine triphosphate binding [19].

Structure-based drug design studies indicate that the compound's binding mode resembles that of established fibroblast growth factor receptor inhibitors, suggesting potential for therapeutic development [19]. The favorable pharmacokinetic profile predicted through absorption, distribution, metabolism, and excretion analysis supports the compound's drug-like properties [6].

Protein TargetDocking ScoreKey Binding ResiduesBinding Mode
CDK8-8.5Phe97, Leu74, Val27ATP-competitive
VEGFR-2-9.2Cys919, Glu885, Asp1046Type II inhibitor
FGFR-1-8.8Ala564, Glu562, Asp641ATP-competitive
Aurora A-7.9Leu139, Ala160, Lys162Type I inhibitor

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.0360041 g/mol

Monoisotopic Mass

246.0360041 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types